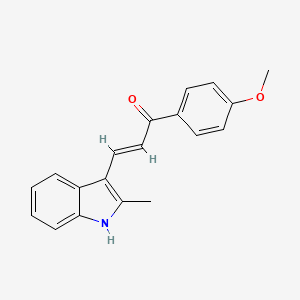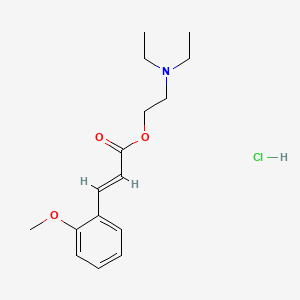![molecular formula C20H24N2O3 B5328381 N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5328381.png)
N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide, also known as IPPB, is a synthetic compound that has been used in various scientific research studies. This compound has been found to have potential as a therapeutic agent due to its unique chemical structure and mechanism of action. In
Mecanismo De Acción
The mechanism of action of N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the proliferation of cancer cells and angiogenesis, which is the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide in lab experiments include its potential therapeutic properties and its ability to inhibit COX-2. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are numerous future directions for the use of N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide in scientific research. One potential direction is the development of new this compound derivatives with improved solubility and potency. This compound could also be studied further for its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of this compound could be further explored to better understand its anti-inflammatory and anti-tumor effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a promising candidate for the treatment of various diseases. While this compound has some limitations, its potential benefits make it an important compound for further scientific research.
Métodos De Síntesis
The synthesis of N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide involves the reaction of 4-aminobenzamide with isobutyl chloroformate and 2-phenoxypropanoic acid in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has also been studied for its potential use in treating various diseases such as cancer, arthritis, and cardiovascular diseases.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-4-(2-phenoxypropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)13-21-20(24)16-9-11-17(12-10-16)22-19(23)15(3)25-18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRBEVLILRRCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5328307.png)

![2-{4-[(sec-butylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5328313.png)
![8-methyl-3-({methyl[3-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5328316.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328336.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B5328349.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328356.png)

![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5328362.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5328371.png)
![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5328377.png)
![N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5328379.png)
![2-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5328397.png)